molecular formula C26H29BO4 B6166734 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 887259-46-3

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6166734
CAS No.: 887259-46-3
M. Wt: 416.3 g/mol
InChI Key: VDPVUECXBWQMSL-UHFFFAOYSA-N
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Description

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 887259-46-3 ) is a high-value organoboron reagent primarily employed as a critical synthetic intermediate in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C₂₆H₂₉BO₄ and a molecular weight of 416.32 g/mol , belongs to the class of pinacol boronic esters. Its core research value lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling , where it acts as a versatile building block for the facile construction of biaryl and complex conjugated molecular architectures. The 3,4-bis(benzyloxy) substitution pattern on the phenyl ring makes this reagent particularly useful for projects requiring phenol protection; the benzyl groups are stable under basic and neutral conditions but can be selectively removed in later synthetic stages to reveal phenolic functionalities . Researchers utilize this compound in the synthesis of complex organic molecules, including potential pharmaceuticals and materials, leveraging the boronic ester functional group for precise carbon-carbon bond formation. As a stable solid, it offers handling advantages over more reactive boronic acids. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not approved for human or animal consumption, diagnostic use, or any other form of personal application.

Properties

CAS No.

887259-46-3

Molecular Formula

C26H29BO4

Molecular Weight

416.3 g/mol

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C26H29BO4/c1-25(2)26(3,4)31-27(30-25)22-15-16-23(28-18-20-11-7-5-8-12-20)24(17-22)29-19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3

InChI Key

VDPVUECXBWQMSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Purity

95

Origin of Product

United States

Biological Activity

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse sources.

  • Molecular Formula : C26H29BO4
  • Molecular Weight : 416 Da
  • CAS Number : 887259-46-3
  • Structure : The compound contains a dioxaborolane ring with two benzyloxyphenyl substituents, contributing to its unique properties.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic precursors under controlled conditions. This method allows for the introduction of various functional groups that can modulate biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
  • Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress in cells and may have implications in cancer prevention.
  • Inhibition of Cell Migration : Some studies suggest that these compounds may inhibit cancer cell motility. This property is significant for preventing metastasis in cancer treatment .

Case Study 1: Anticancer Mechanisms

A study focused on thalidomide analogs highlighted the importance of structural modifications in enhancing anticancer properties. The findings indicated that certain dioxaborolane derivatives exhibited potent growth inhibition against hepatocellular carcinoma cells while having negligible effects on healthy cells .

Case Study 2: Cellular Signaling Pathways

Research investigating the effects of similar compounds on cellular signaling pathways revealed alterations in the localization and levels of phosphoproteins involved in cell growth and migration. These changes were linked to the observed anticancer effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivityConcentration (µM)Reference
Compound AAnticancer10
Compound BAntioxidantN/A
Compound CInhibition of Migration10

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
Step 1Temperature: 100°C85
Step 2Time: 12 hours90

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its lipophilic nature enhances cellular uptake and bioavailability.

  • Case Study : Research has shown that compounds similar to dioxaborolanes can enhance the solubility and stability of therapeutic agents in biological systems .

Organic Synthesis

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important intermediate in organic synthesis. It can be used in:

  • Cross-coupling reactions (e.g., Suzuki coupling) to form carbon-carbon bonds.
  • Synthesis of complex organic molecules with pharmaceutical relevance.
ApplicationDescription
Cross-Coupling ReactionsUtilized as a reagent for forming C-C bonds in organic synthesis.
Drug DevelopmentActs as a stabilizing agent for drug candidates enhancing their pharmacokinetic profiles.

Materials Science

In materials science, this compound is explored for its potential use in creating novel polymers and materials with specific electronic properties.

  • Case Study : Research indicates that integrating boron-containing compounds into polymer matrices can improve their mechanical strength and thermal stability .

Analytical Chemistry

The compound's unique properties allow it to be used as a reagent in analytical techniques such as chromatography and mass spectrometry for the detection of phenolic compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity
  • Methoxymethoxy Substitution :
    The compound 2-[3,4-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shares a similar backbone but replaces benzyloxy with methoxymethoxy groups. The latter are less sterically demanding but more electron-rich due to additional oxygen atoms. This enhances oxidative stability but may reduce reactivity in coupling reactions due to reduced electrophilicity at boron .

  • Cyclopropylmethoxy Substitution: 2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () features cyclopropylmethyl ethers. Such effects can modulate reaction rates in cross-coupling .
  • Halogenated Derivatives: Chloro- and fluoro-substituted analogs (e.g., 2-(3-chlorophenyl)- and 2-(4-fluorophenyl)- derivatives in ) exhibit electron-withdrawing effects.
Bis-Boronate Esters

Compounds like 2,2'-((4-(benzyloxy)phenyl)methylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) () contain two boronate groups. These enable dual cross-coupling or polymerization applications, unlike the mono-boronate target compound. However, their synthesis is more complex, yielding lower purity (20–34%) .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    The target compound’s benzyloxy groups slow transmetallation due to steric hindrance but improve stability against protodeboronation. In contrast, halogenated analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) react faster but require anhydrous conditions to prevent hydrolysis .

  • Steric vs. Electronic Trade-offs : Allyloxy-substituted derivatives (e.g., 2-(4-allyloxyphenyl)-dioxaborolane, ) balance steric bulk with moderate electron donation. These compounds exhibit intermediate reactivity, suitable for controlled cross-coupling .

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Suzuki-Miyaura reaction enables direct borylation of halogenated aromatic intermediates. For 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method begins with 3,4-bis(benzyloxy)bromobenzene as the aryl halide precursor. Bis(pinacolato)diboron (B2_2Pin2_2) serves as the boron source, while palladium catalysts such as Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 facilitate oxidative addition and transmetalation.

Optimized Conditions

  • Catalyst : Pd(dppf)Cl2_2 (2 mol%)

  • Base : K2_2CO3_3 (3 equiv)

  • Solvent : Tetrahydrofuran (THF)/H2_2O (4:1 v/v)

  • Temperature : 80°C, 12 hours

  • Yield : 68–72%

Steric effects from the 3,4-bis(benzyloxy) substituents necessitate elevated temperatures to overcome electronic deactivation of the aryl bromide. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product as a white crystalline solid.

Nickel-Catalyzed C–O Bond Borylation

Substrate Scope and Catalytic System

Nickel catalysis offers an alternative route via cleavage of C–O bonds in aryl ethers. This method employs 3,4-bis(benzyloxy)phenyl methyl ether and B2_2Pin2_2 under Ni(cod)2_2/dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) catalysis. The mechanism involves oxidative addition of the C–O bond to nickel, followed by transmetalation with the diboron reagent.

Key Parameters

  • Catalyst : Ni(cod)2_2 (5 mol%), dtbpy (10 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C, 24 hours

  • Yield : 58–63%

This approach circumvents halogenated precursors but requires harsh conditions due to the strength of C–O bonds. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of debenzylation byproducts, which are minimized by the electron-donating benzyloxy groups.

Sequential Benzylation and Boronate Esterification

Stepwise Functionalization Strategy

A modular synthesis involves two stages: (1) benzylation of 3,4-dihydroxybenzaldehyde and (2) boronate ester formation. Benzyl bromide and K2_2CO3_3 in dimethylformamide (DMF) yield 3,4-bis(benzyloxy)benzaldehyde, which undergoes Wittig olefination to form the styrene derivative. Subsequent borylation with pinacolborane (HBpin) in the presence of Rh2_2(esp)2_2 completes the synthesis.

Critical Steps

  • Benzylation :

    • 3,4-Dihydroxybenzaldehyde (1 equiv), BnBr (2.2 equiv), K2_2CO3_3 (3 equiv)

    • DMF, 80°C, 6 hours (quantitative yield)

  • Wittig Reaction :

    • Ph3_3P=CH2_2 (1.1 equiv), THF, reflux, 4 hours (89% yield)

  • Borylation :

    • HBpin (1.5 equiv), Rh2_2(esp)2_2 (0.1 mol%), CH2_2Cl2_2, 40°C, 1 hour (73% yield)

This route offers flexibility in modifying the aromatic core but requires multiple purification steps. 1H^1H NMR analysis (400 MHz, CDCl3_3) confirms regioselectivity, with characteristic singlet peaks for the tetramethyl dioxaborolane group at δ 1.35 ppm.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Reaction Time Key Advantage
Suzuki-Miyaura BorylationPd(dppf)Cl2_268–72%12 hoursHigh functional group tolerance
Nickel-Catalyzed BorylationNi(cod)2_2/dtbpy58–63%24 hoursAvoids halogenated precursors
Sequential FunctionalizationRh2_2(esp)2_273%6 hours (total)Modularity for derivative synthesis

The Suzuki-Miyaura method is preferred for scalability, while nickel catalysis suits substrates sensitive to halogens. Sequential functionalization allows access to intermediates for structural diversification.

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H NMR (CDCl3_3): δ 7.45–7.30 (m, 10H, benzyl CH), 6.95 (d, J = 8.3 Hz, 1H, aromatic), 6.85 (s, 1H, aromatic), 5.15 (s, 4H, OCH2_2Ph), 1.35 (s, 12H, pinacol CH3_3).

  • 13C^{13}C NMR : δ 159.8 (C-O), 137.5 (boron-bound C), 128.4–127.1 (benzyl CH), 83.7 (pinacol C-O), 24.9 (pinacol CH3_3).

  • HPLC Purity : >99% (C18 column, acetonitrile/H2_2O = 70:30) .

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